![molecular formula C13H21NO5 B2632068 Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS No. 1313498-26-8](/img/structure/B2632068.png)
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate
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Overview
Description
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a chemical compound with the CAS Number: 1313498-26-8 . It has a molecular weight of 271.31 . It is a white to yellow solid, or colorless to yellow liquid . This compound can be used as a key intermediate in the preparation of 4-oxopipecolic acid enantiomer, a non-proteinogenic amino acid having antibiotic activity .
Molecular Structure Analysis
The empirical formula of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is C13H21NO5 . The InChI code is 1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
The physical form of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a solid with a melting point of 42-47 °C . It has a density of 1.135 g/mL at 25 °C . The storage temperature is 2-8°C .Scientific Research Applications
- Antibacterial Agents : Derivatives of this compound may exhibit antibacterial properties, making it an interesting scaffold for drug development .
- Enantioselective Synthesis : Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral building block. Its enantiomer, Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate, is also significant. These compounds find applications in asymmetric synthesis and the preparation of chiral molecules .
- Trichloromethylcarbinol Synthesis : It participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane, leading to the synthesis of 2,2,2-trichloromethylcarbinols. These compounds have diverse applications in organic chemistry .
- Amino Acid Derivatives : Researchers investigate its derivatives for their potential as non-proteinogenic amino acids. These compounds may have antibiotic activity or other biological effects .
Organic Synthesis and Medicinal Chemistry
Chiral Building Block
Chemical Reagents and Catalysts
Bioorganic Chemistry
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a key intermediate in the preparation of 4-oxopipecolic acid enantiomer . The primary target of this compound is the biochemical pathway that leads to the synthesis of 4-oxopipecolic acid, a non-proteinogenic amino acid .
Mode of Action
The compound interacts with its targets by participating in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This interaction results in the synthesis of 2, 2, 2-trichloromethylcarbinols .
Biochemical Pathways
The affected pathway is the synthesis of 4-oxopipecolic acid enantiomer . The downstream effects include the production of 2, 2, 2-trichloromethylcarbinols .
Result of Action
The molecular effect of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate’s action is the production of 2, 2, 2-trichloromethylcarbinols
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECXBXMFQBFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate |
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